Cas no 1393574-45-2 ((6-iodo-4-methylpyridin-2-yl)methanamine)

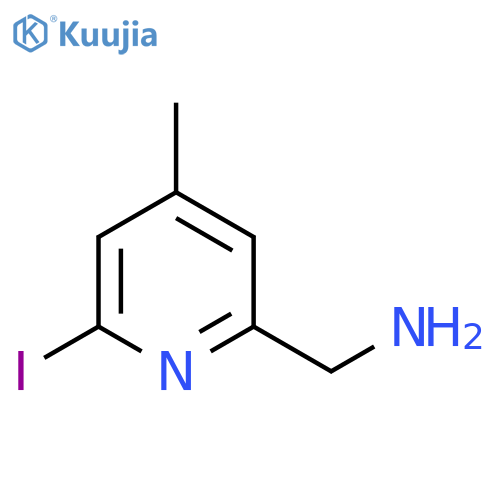

1393574-45-2 structure

商品名:(6-iodo-4-methylpyridin-2-yl)methanamine

(6-iodo-4-methylpyridin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (6-iodo-4-methylpyridin-2-yl)methanamine

- 2-Pyridinemethanamine, 6-iodo-4-methyl-

-

- インチ: 1S/C7H9IN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3

- InChIKey: JBIUUZIOLZFKIX-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=NC(I)=CC(C)=C1

じっけんとくせい

- 密度みつど: 1.759±0.06 g/cm3(Predicted)

- ふってん: 306.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 8.50±0.50(Predicted)

(6-iodo-4-methylpyridin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-184221-2.5g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 2.5g |

$2014.0 | 2023-09-19 | ||

| Enamine | EN300-184221-1.0g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-184221-0.05g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-184221-10g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 10g |

$4421.0 | 2023-09-19 | ||

| Enamine | EN300-184221-1g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 1g |

$1029.0 | 2023-09-19 | ||

| Enamine | EN300-184221-5g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 5g |

$2981.0 | 2023-09-19 | ||

| Enamine | EN300-184221-0.1g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 0.1g |

$904.0 | 2023-09-19 | ||

| Enamine | EN300-184221-5.0g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-184221-0.25g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 0.25g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-184221-10.0g |

(6-iodo-4-methylpyridin-2-yl)methanamine |

1393574-45-2 | 10g |

$4421.0 | 2023-06-01 |

(6-iodo-4-methylpyridin-2-yl)methanamine 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1393574-45-2 ((6-iodo-4-methylpyridin-2-yl)methanamine) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬